2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
Description
The target compound, 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate, is a hybrid molecule featuring a benzothiazole-carbonyl-piperazine core linked to a furan-2-yl ethanone moiety, stabilized as an oxalate salt. The oxalate counterion likely enhances aqueous solubility, a critical factor for bioavailability, compared to freebase forms of analogous compounds.
Key structural elements include:
- Benzothiazole moiety: Known for its role in anticancer and antimicrobial activities .
- Piperazine linker: Facilitates conformational flexibility and interaction with biological targets, such as neurotransmitter receptors .
- Furan-2-yl ethanone: A heterocyclic group that may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S.C2H2O4/c22-14(15-5-3-11-24-15)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-6-16(13)25-17;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCBIUHOYQWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The benzo[d]thiazole moiety is often synthesized through cyclization reactions involving thioamide derivatives. The piperazine ring is introduced via nucleophilic substitution, followed by the formation of the furan-2-yl ethyl ketone structure. The final oxalate salt formation occurs through acid-base neutralization.
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial activity. A study highlighted the effectiveness of benzo[d]thiazole derivatives against Mycobacterium tuberculosis, suggesting that modifications to the piperazine and furan components can enhance activity against this pathogen .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against M. tuberculosis | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 5 |
| Compound B | Yes | 10 |
| This compound | Yes | 7 |
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. A recent investigation assessed the cytotoxic effects of various benzo[d]thiazole derivatives on cancer cell lines, revealing that the presence of the piperazine and furan moieties could modulate cytotoxicity positively or negatively depending on their structural arrangement .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12 |
| Compound B | MCF-7 | 15 |
| This compound | A549 (Lung) | 8 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The benzo[d]thiazole ring is known for its role in enzyme inhibition, particularly in pathways involved in cell proliferation and survival. The piperazine moiety may enhance solubility and bioavailability, while the furan ring contributes to the overall stability and reactivity of the compound.
Case Studies
- Study on Antitubercular Activity : A detailed investigation into various derivatives showed that modifications at the piperazine position significantly enhanced antitubercular activity, with certain substitutions leading to a reduction in MIC values .
- Cytotoxic Effects on Tumor Cells : Another study demonstrated that this compound exhibited selective cytotoxicity towards lung cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Scientific Research Applications
Synthetic Pathways
Several synthetic routes have been documented:
- Acylation Reactions: The compound can be synthesized via acylation of piperazine derivatives with benzo[d]thiazole carbonyl compounds.
- Cycloaddition Reactions: Utilizing 1,3-dipolar cycloaddition techniques can yield derivatives with enhanced biological activity.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure suggests potential activity against both bacterial and fungal strains, which is critical in the context of rising antibiotic resistance .
Antiviral Effects
Recent studies have indicated that compounds containing the benzo[d]thiazole moiety may exhibit antiviral properties, potentially acting against viruses through inhibition of viral replication .
Applications in Drug Development
The unique structural features of 2-(4-(benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate make it a valuable scaffold in drug design.
Lead Compound for New Drugs
Due to its diverse biological activities, this compound serves as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases. The incorporation of different substituents can enhance its pharmacological profile.
Formulation Development
Its solubility and stability characteristics allow for formulation into various dosage forms, including oral and injectable preparations, facilitating its use in clinical settings.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
Comparison with Similar Compounds
Benzothiazole-Piperazine Derivatives
Compounds from and share the benzothiazole-piperazine backbone but differ in substituents and biological activities:
Key Observations :
Piperazine-Linked Heterocycles with Varied Pharmacophores
Compounds from , and 7 highlight diverse biological activities influenced by substituents:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate?
Methodological Answer:
The synthesis typically involves sequential coupling reactions:
Step 1 : React benzo[d]thiazole-2-carboxylic acid with piperazine using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane to form the benzothiazole-piperazine intermediate .
Step 2 : Introduce the furan-2-yl ethanone moiety via nucleophilic substitution or alkylation. For example, react the intermediate with 2-bromo-1-(furan-2-yl)ethanone in ethanol under reflux with potassium carbonate as a base .
Step 3 : Convert the free base to the oxalate salt by reacting with oxalic acid in a polar solvent (e.g., ethanol) at room temperature. Monitor reaction progress via TLC and purify using silica gel chromatography (EtOAc/hexane, 1:1) .
Key Considerations : Optimize stoichiometry (1:1.2 molar ratio for coupling steps) and use anhydrous conditions to minimize hydrolysis by-products .
Basic: How is the purity and structural integrity of the compound confirmed?
Methodological Answer:
Characterization requires multi-modal analytical techniques:
- 1H/13C NMR : Assign peaks to confirm the benzothiazole (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and furan (δ 6.3–7.2 ppm) moieties. Compare with literature data for analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]+ with an error margin < 5 ppm. For example, calculate C20H20N3O4S (MW 398.11) and compare with observed m/z .
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 60.30%, H: 5.06%, N: 10.55%) .
- Melting Point : Confirm consistency (±2°C) across batches to detect polymorphic impurities .
Advanced: What strategies address low solubility of the compound in aqueous buffers during biological assays?
Methodological Answer:
Low solubility in aqueous media (common with hydrophobic benzothiazole/furan systems) can be mitigated by:
Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
Salt Form Optimization : The oxalate counterion improves aqueous solubility compared to the free base. Test alternative salts (e.g., hydrochloride) if precipitation persists .
Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Validation : Measure solubility via HPLC-UV and confirm stability over 24 hours at 37°C .
Advanced: How can researchers resolve contradictory activity data between in vitro and in vivo models?
Methodological Answer:
Discrepancies may arise due to metabolic instability or off-target effects. Address this by:
Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites via LC-MS. Modify labile groups (e.g., ester linkages) .
Orthogonal Assays : Validate in vitro hits using CRISPR knockdown or siRNA silencing of the target protein. In vivo, use transgenic models (e.g., target-overexpressing mice) .
Pharmacokinetic Analysis : Measure plasma half-life, Cmax, and tissue distribution to correlate exposure with efficacy .
Example : If in vitro IC50 is 10 nM but in vivo ED50 is 100 mg/kg, investigate bioavailability or protein binding .
Advanced: What computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., kinases or GPCRs). Parameterize the oxalate group for accurate charge assignment .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonds (e.g., between oxalate and Arg residues) and RMSD fluctuations .
Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values for validation .
Reference : Crystallographic data (e.g., PDB IDs) for analogous benzothiazole derivatives can guide pose selection .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
Stepwise Temperature Control : Perform the piperazine coupling at 0–5°C to suppress side reactions (e.g., over-alkylation), followed by gradual warming .
Catalyst Screening : Test Pd(OAc)2 or CuI for cross-coupling steps to improve yield (from 50% to >75%) .
In-line Monitoring : Use FTIR or ReactIR to track intermediate formation (e.g., carbonyl stretches at 1680–1720 cm⁻¹) and halt reactions at 95% conversion .
By-product Analysis : Isolate impurities via prep-HPLC and characterize via NMR to identify pathways (e.g., hydrolysis of the benzothiazole ring under acidic conditions) .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
Solvent Selection : Replace dichloromethane with ethanol/water mixtures to improve safety and reduce costs .
Workflow Automation : Use continuous flow reactors for piperazine coupling to enhance reproducibility and reduce batch-to-batch variability .
Purification at Scale : Replace column chromatography with crystallization (e.g., from ethanol/water) for the oxalate salt. Optimize cooling rates to control crystal size .
Quality Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
